CAS number and molecular weight of (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride
CAS number and molecular weight of (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride, a halogenated benzylhydrazine derivative of interest in medicinal chemistry and drug discovery. The document details the compound's fundamental physicochemical properties, outlines a logical synthetic pathway with mechanistic insights, and explores its potential applications based on the established bioactivity of related hydrazine-containing molecules. Furthermore, this guide presents a detailed, step-by-step protocol for its analysis, ensuring scientific integrity and reproducibility. Visualizations of the synthetic workflow and a speculative mechanism of action are provided to enhance understanding. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel hydrazine derivatives.
Core Compound Identification and Properties
(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride is a substituted benzylhydrazine salt. The presence of bromine and chlorine atoms on the benzene ring, combined with the reactive hydrazine moiety, makes it a versatile building block in synthetic and medicinal chemistry.
| Property | Value | Source |
| CAS Number | 2044706-95-6 | [1][2] |
| Molecular Formula | C₇H₁₀BrCl₃N₂ | [2] |
| Molecular Weight | 308.43 g/mol | [1][2] |
| IUPAC Name | [(2-bromo-5-chlorophenyl)methyl]hydrazine dihydrochloride | [1] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)Cl)Br.Cl.NN | [1] |
Synthesis of (2-Bromo-5-chlorobenzyl)hydrazine Dihydrochloride
The synthesis of (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride can be logically approached through the nucleophilic substitution of a suitable benzyl halide with hydrazine. This well-established method for preparing benzylhydrazines offers a straightforward and efficient route.[2] An alternative, though potentially more complex, pathway could involve the reductive amination of 2-bromo-5-chlorobenzaldehyde.
Proposed Synthetic Pathway: Nucleophilic Substitution
The primary route to (2-Bromo-5-chlorobenzyl)hydrazine involves the reaction of 2-bromo-5-chlorobenzyl bromide (or chloride) with an excess of hydrazine hydrate. The use of excess hydrazine is crucial to minimize the formation of the disubstituted product. The reaction proceeds via an SN2 mechanism, where the highly nucleophilic hydrazine attacks the benzylic carbon, displacing the halide leaving group. The resulting free base is then treated with hydrochloric acid to yield the stable dihydrochloride salt.
Caption: Proposed synthesis workflow for (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride.
Experimental Protocol: Synthesis
Materials:
-
2-Bromo-5-chlorobenzyl bromide
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Hydrazine hydrate (80% solution in water)
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Diethyl ether
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Anhydrous sodium sulfate
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Hydrochloric acid (concentrated)
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Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-5-chlorobenzyl bromide (1.0 eq) in a suitable solvent such as ethanol.
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Cool the solution in an ice bath.
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Slowly add an excess of hydrazine hydrate (e.g., 4.0 eq) dropwise to the cooled solution with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
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Partition the residue between diethyl ether and water.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to obtain the crude (2-Bromo-5-chlorobenzyl)hydrazine free base.
-
Dissolve the crude product in a minimal amount of ethanol and cool in an ice bath.
-
Add concentrated hydrochloric acid dropwise until the precipitation of the dihydrochloride salt is complete.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride.
Potential Applications in Drug Development
Hydrazine derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this functional group.[3][4][5] Their biological activities are diverse, ranging from antimicrobial and anticancer to anti-inflammatory and antidepressant effects.[3][4][6]
The structure of (2-Bromo-5-chlorobenzyl)hydrazine suggests its potential as a precursor for various bioactive molecules. The hydrazine moiety can readily react with aldehydes and ketones to form hydrazones, a class of compounds known for their broad pharmacological profiles.[1]
Speculative Mechanism of Action: MAO Inhibition
Substituted benzylhydrazines have been historically investigated as monoamine oxidase (MAO) inhibitors.[7] MAOs are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes leads to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other neurological disorders. The title compound, being a substituted benzylhydrazine, could potentially act as an MAO inhibitor.
Caption: Speculative mechanism of action for (2-Bromo-5-chlorobenzyl)hydrazine as a MAO inhibitor.
Analytical Methods for Characterization and Quality Control
Ensuring the purity and identity of (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride is paramount for its use in research and development. A combination of spectroscopic and chromatographic techniques should be employed.
Recommended Analytical Workflow
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The spectra should be consistent with the expected chemical shifts and coupling constants for the aromatic and aliphatic protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing the purity of the compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection would be appropriate.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as N-H and C-H stretches.
Protocol: Purity Determination by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the mobile phase.
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the sample solution.
-
Run the gradient program and record the chromatogram.
-
Calculate the purity of the sample by determining the area percentage of the main peak.
Safety and Handling
(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Hydrazine derivatives can be toxic and should be treated as potentially hazardous. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride is a compound with significant potential as a building block in the synthesis of novel, biologically active molecules. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, potential applications in drug discovery, and detailed analytical methods for its characterization. The information presented herein is intended to empower researchers to confidently work with this compound and explore its full potential in their scientific endeavors.
References
- Taha, M., et al. (2019). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 10(6), 2685-2693.
- Anusandhanvallari. (2023).
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Hydrazine Derivatives in Modern Pharmaceutical Synthesis. Available from: [Link]
- Gomes, P. A. C., et al. (2021).
- ATSDR. (1997). Analytical Methods. In Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (US).
- Veeramanikandan, S., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(1), 127-133.
- McBride, W. R., Henry, R. A., & Skolnik, S. (1953). Potentiometric Analytical Methods for Hydrazino Compounds. Sydrazine Sulfate. Analytical Chemistry, 25(7), 1042–1046.
- United Kingdom Atomic Energy Authority. (1962). ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS.
- George, G. D., & Stewart, J. T. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Analytical Letters, 23(8), 1417-1429.
- Zubenko, A. D., et al. (2017). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 72(8), 757-770.
- Reddy, B. V. S., et al. (2015). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry, 39(12), 9031-9035.
- Butler, D. E., et al. (1971). Synthesis of 1-Methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052-1055.
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